molecular formula C6H4Br2O3S B8384017 3,4-dibromobenzenesulfonic Acid

3,4-dibromobenzenesulfonic Acid

Cat. No.: B8384017
M. Wt: 315.97 g/mol
InChI Key: PJZQHXYJXLXFGB-UHFFFAOYSA-N
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Description

3,4-Dibromobenzenesulfonic acid (C₆H₃Br₂SO₃H) is a brominated aromatic sulfonic acid characterized by two bromine substituents at the 3- and 4-positions of the benzene ring and a sulfonic acid group (-SO₃H) at the 1-position. Bromine substituents enhance molecular weight, alter electronic properties, and influence reactivity, while the sulfonic acid group confers strong acidity and hydrophilicity .

Properties

Molecular Formula

C6H4Br2O3S

Molecular Weight

315.97 g/mol

IUPAC Name

3,4-dibromobenzenesulfonic acid

InChI

InChI=1S/C6H4Br2O3S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H,9,10,11)

InChI Key

PJZQHXYJXLXFGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The table below compares 3,4-dibromobenzenesulfonic acid with key analogs:

Compound Molecular Formula Molecular Weight Substituents Key Features
This compound C₆H₄Br₂SO₃H ~316.93* -Br (3,4), -SO₃H (1) High acidity, bromine-enhanced stability
3,4-Dihydroxybenzenesulfonic acid C₆H₆O₅S 190.17 -OH (3,4), -SO₃H (1) Antioxidant potential, lower acidity
3,4-Dibromobenzoic acid C₇H₄Br₂O₂ 279.92 -Br (3,4), -COOH (1) Moderate acidity, used in synthesis
3,5-Dibromo-4-hydroxybenzenesulfonic acid C₆H₄Br₂O₄S 331.93 -Br (3,5), -OH (4), -SO₃H (1) Dual functionality (Br and OH groups)

*Calculated based on atomic weights.

Key Observations:
  • Acidity : The sulfonic acid group in this compound renders it significantly more acidic (pKa ~ -6 to -2) than its benzoic acid counterpart (3,4-dibromobenzoic acid, pKa ~2.5–3.5) .
  • Reactivity : Bromine substituents increase electrophilic substitution resistance compared to hydroxyl groups in 3,4-dihydroxybenzenesulfonic acid .
  • Applications : Unlike 3,4-dihydroxybenzenesulfonic acid, which is explored for antioxidant and pharmaceutical uses , brominated sulfonic acids are more likely employed in synthesis (e.g., as intermediates for polymers or surfactants) .

Physicochemical and Functional Differences

Thermal Stability:
  • Brominated sulfonic acids exhibit higher thermal stability than hydroxylated analogs due to reduced hydrogen bonding and stronger C-Br bonds .
  • 3,4-Dihydroxybenzenesulfonic acid may decompose at lower temperatures due to hydroxyl group oxidation .
Solubility:

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